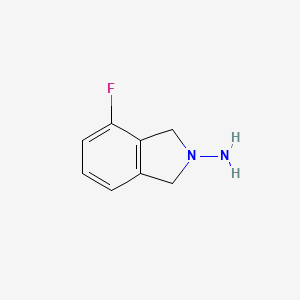

4-Fluoroisoindolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoroisoindolin-2-amine is a fluorinated bicyclic amine with a fused benzene and five-membered ring system containing a nitrogen atom. The fluorine substituent at the 4-position of the isoindoline scaffold enhances its electronic and steric properties, making it valuable in medicinal chemistry and material science. Fluorination often improves metabolic stability, bioavailability, and binding affinity in drug candidates .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Fluoroisoindolin-2-amine with structurally related compounds, focusing on substituents, ring systems, and key properties:

Key Comparative Insights

Similar effects are observed in 5-Chloro-4-fluoropyridin-2-amine (Cl: σ = 0.47) and 5-Bromo-4-fluoropyridin-2-amine (Br: σ = 0.44), though heavier halogens increase lipophilicity (ClogP: ~1.5–2.0) compared to fluorine (ClogP: ~0.9) . 2-Fluoro-6-methoxypyridin-4-amine combines electron-withdrawing F and electron-donating OCH₃, creating a polarized scaffold for selective binding in receptor targets .

Steric and Reactivity Differences

- 4-Fluoro-2-iodoaniline features a bulky iodine atom (van der Waals radius: 1.98 Å), which sterically hinders electrophilic substitution but facilitates Ullmann or Suzuki coupling reactions . In contrast, the isoindoline core of This compound offers a rigid, planar structure for π-π stacking in enzyme active sites.

Bicyclic vs. Monocyclic Systems 4-Phenylquinazolin-2-amine (quinazoline core) has two nitrogen atoms in its bicyclic system, enabling dual hydrogen-bonding interactions in kinase inhibitors (e.g., EGFR inhibitors) . The isoindoline scaffold in this compound lacks this feature but may exhibit improved solubility due to reduced aromaticity. 4-Fluoro-2-methyl-1H-indol-5-amine (indole core) shares bicyclic aromaticity but differs in nitrogen placement, which influences its bioactivity as a serotonin receptor modulator .

Applications in Drug Discovery

- Pyridine derivatives like 5-Chloro-4-fluoropyridin-2-amine are intermediates in antiviral drugs (e.g., HIV protease inhibitors), whereas 4-Phenylquinazolin-2-amine is explored in oncology for its kinase-inhibiting properties .

- The isoindoline scaffold’s rigidity makes This compound a candidate for central nervous system (CNS) drugs, where blood-brain barrier penetration is critical.

Physicochemical Properties

| Property | This compound* | 5-Chloro-4-fluoropyridin-2-amine | 4-Fluoro-2-iodoaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 150.16 | 160.55 | 237.01 |

| LogP (Predicted) | ~1.2 | ~1.8 | ~2.5 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Aromatic Rings | 1 | 1 | 1 |

| Topological Polar Surface Area (Ų) | 38.3 | 38.3 | 26.0 |

*Predicted using analogs from .

Properties

CAS No. |

110605-66-8 |

|---|---|

Molecular Formula |

C8H9FN2 |

Molecular Weight |

152.17 g/mol |

IUPAC Name |

4-fluoro-1,3-dihydroisoindol-2-amine |

InChI |

InChI=1S/C8H9FN2/c9-8-3-1-2-6-4-11(10)5-7(6)8/h1-3H,4-5,10H2 |

InChI Key |

SQUHKXNJHBBSCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1N)C(=CC=C2)F |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.